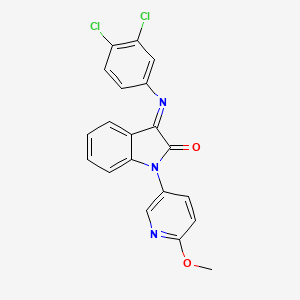
GalR3ant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GalR3ant: is a synthetic organic compound with the chemical name 3-(3,4-dichlorophenyl)imino-1-(6-methoxypyridin-3-yl)indol-2-one . It is known for its role as a ligand in pharmacological studies, particularly in the context of receptor binding and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of 3,4-dichloroaniline with 6-methoxy-3-pyridinecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase reaction synthesis and chemical co-precipitation may be employed .
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in studies of receptor binding and activity.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its binding to specific receptors, leading to modulation of cellular signaling pathways. It primarily targets G-protein coupled receptors (GPCRs) , influencing various physiological processes . The compound’s effects are mediated through interactions with these receptors, altering their activity and downstream signaling .
Comparison with Similar Compounds
Similar Compounds:
- GalR1ant
- GalR2ant
- GalR4ant
Comparison: this compound is unique in its specific binding affinity and selectivity for certain receptors compared to its analogs. This uniqueness makes it a valuable tool in pharmacological research for studying receptor functions and developing targeted therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GalR3ant involves the reaction of 3,4-dichloroaniline with 6-methoxy-3-pyridinecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase reaction synthesis and chemical co-precipitation may be employed .
Analyse Des Réactions Chimiques
Types of Reactions: GalR3ant undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives , while reduction can produce amine derivatives .
Applications De Recherche Scientifique
GalR3ant has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in studies of receptor binding and activity.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of GalR3ant involves its binding to specific receptors, leading to modulation of cellular signaling pathways. It primarily targets G-protein coupled receptors (GPCRs) , influencing various physiological processes . The compound’s effects are mediated through interactions with these receptors, altering their activity and downstream signaling .
Comparaison Avec Des Composés Similaires
- GalR1ant
- GalR2ant
- GalR4ant
Comparison: GalR3ant is unique in its specific binding affinity and selectivity for certain receptors compared to its analogs. This uniqueness makes it a valuable tool in pharmacological research for studying receptor functions and developing targeted therapies .
Propriétés
Formule moléculaire |
C20H13Cl2N3O2 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)imino-1-(6-methoxypyridin-3-yl)indol-2-one |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-27-18-9-7-13(11-23-18)25-17-5-3-2-4-14(17)19(20(25)26)24-12-6-8-15(21)16(22)10-12/h2-11H,1H3 |
Clé InChI |
YZFBJQVMOLTGFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)
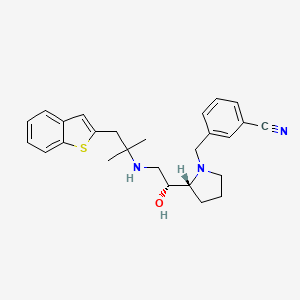
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
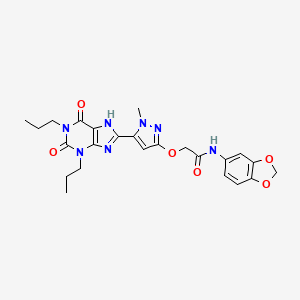
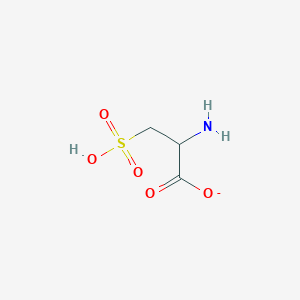
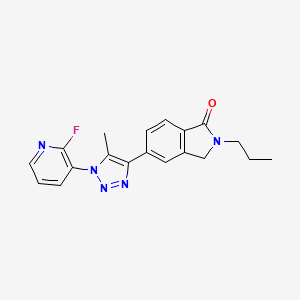
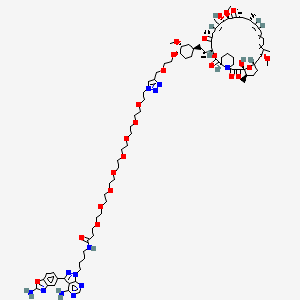
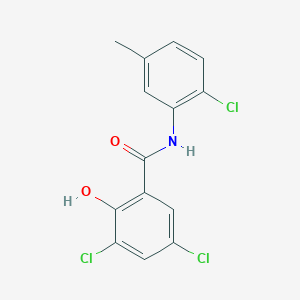
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
